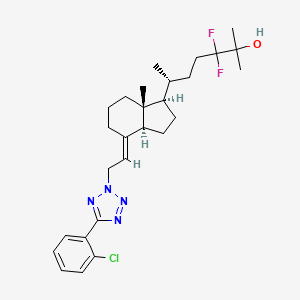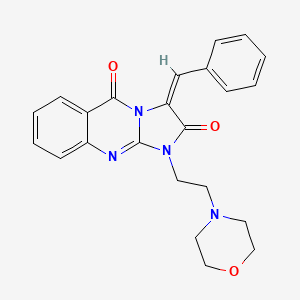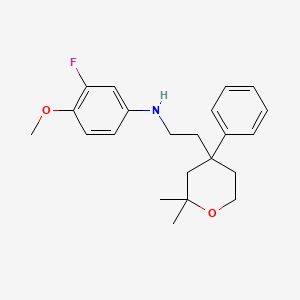
Icmt-IN-9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Icmt-IN-9 is a potent inhibitor of isoprenylcysteine carboxyl methyltransferase (ICMT), an enzyme involved in the post-translational modification of proteins. This compound has shown significant potential in scientific research, particularly in the study of cancer and other diseases where ICMT plays a crucial role .
Preparation Methods
Synthetic Routes and Reaction Conditions: Icmt-IN-9 is synthesized through a series of chemical reactions involving methylated tetrahydropyranyl derivatives. The synthesis involves the use of various reagents and conditions to achieve the desired compound with high purity and potency .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound is typically produced in research laboratories under controlled conditions to ensure its efficacy and safety for scientific studies .
Chemical Reactions Analysis
Types of Reactions: Icmt-IN-9 primarily undergoes inhibition reactions where it interacts with the ICMT enzyme. This interaction prevents the enzyme from performing its function in the post-translational modification of proteins .
Common Reagents and Conditions: The synthesis of this compound involves the use of various reagents, including methylated tetrahydropyranyl derivatives, under specific conditions to ensure the formation of the desired compound .
Major Products Formed: The primary product formed from the reactions involving this compound is the inhibition of the ICMT enzyme, which has significant implications for the study of diseases such as cancer .
Scientific Research Applications
Icmt-IN-9 has been extensively studied for its potential applications in various fields of scientific research. In chemistry, it is used to study the inhibition of ICMT and its effects on protein modification. In biology and medicine, this compound has shown promise in the study of cancer, particularly in understanding the role of ICMT in cancer cell proliferation and survival .
Mechanism of Action
Icmt-IN-9 exerts its effects by inhibiting the activity of the ICMT enzyme. This inhibition prevents the enzyme from performing its function in the post-translational modification of proteins, which is crucial for the proper functioning of various cellular processes . The molecular targets of this compound include the ICMT enzyme and the pathways involved in protein modification and cancer cell proliferation .
Comparison with Similar Compounds
Icmt-IN-9 is unique in its potent inhibition of the ICMT enzyme. Similar compounds include cysmethynil and other indole-based ICMT inhibitors, which have also shown promise in scientific research . this compound stands out due to its higher potency and specificity in inhibiting ICMT .
List of Similar Compounds:- Cysmethynil
- Indole-based ICMT inhibitors
Properties
Molecular Formula |
C22H28FNO2 |
|---|---|
Molecular Weight |
357.5 g/mol |
IUPAC Name |
N-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethyl]-3-fluoro-4-methoxyaniline |
InChI |
InChI=1S/C22H28FNO2/c1-21(2)16-22(12-14-26-21,17-7-5-4-6-8-17)11-13-24-18-9-10-20(25-3)19(23)15-18/h4-10,15,24H,11-14,16H2,1-3H3 |
InChI Key |
PXRYUCCEFJZXKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CCO1)(CCNC2=CC(=C(C=C2)OC)F)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2S)-3-methoxy-1-[[4-[3-(1-methylpyrazol-3-yl)phenyl]-1,3-thiazol-2-yl]amino]-1-oxopropan-2-yl]-1-methylsulfonylpyrrole-3-carboxamide](/img/structure/B12380974.png)
![4-Fluoro-2-[3-(2-phenylethoxy)anilino]benzoic acid](/img/structure/B12380978.png)
![[[(2R,5R)-5-[5-[(E)-2-bromoethenyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12380979.png)
![4-[[2-(2,4-dichlorophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]diazenyl]benzenesulfonamide](/img/structure/B12380981.png)
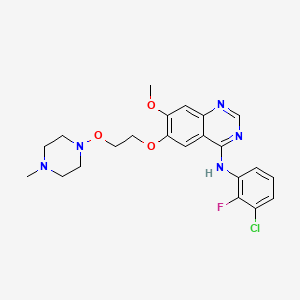
![Diethyl (3-methoxy-4-{[4-({2-methyl-7-[trans-4-(4-methylpiperazin-1-yl)cyclohexyl]-3-oxo-2,3-dihydro-1H-isoindol-4-yl}amino)-5-(trifluoromethyl)pyrimidin-2-yl]amino}benzyl)phosphonate](/img/structure/B12381006.png)
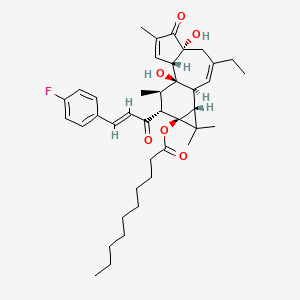
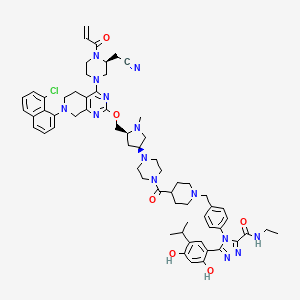
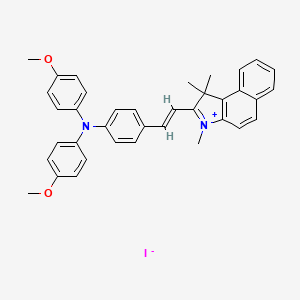
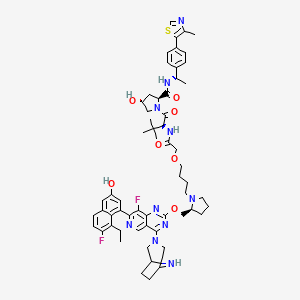
![(2S)-2-acetamido-N-[(2S)-1-[[(4R,7S,10S,13S,19S,22S,25R)-4-[[(2S)-6-amino-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-amino-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]-10,22-bis(4-aminobutyl)-7-(3-amino-3-oxopropyl)-13,19-bis(3-carbamimidamidopropyl)-6,9,12,15,18,21,24-heptaoxo-1,2-dithia-5,8,11,14,17,20,23-heptazacyclohexacos-25-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]butanediamide](/img/structure/B12381048.png)

